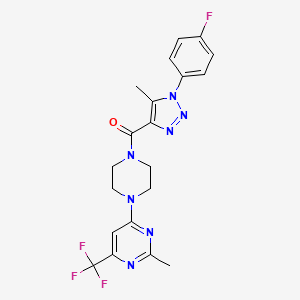
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19F4N7O and its molecular weight is 449.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a hybrid molecule that incorporates a triazole moiety, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in antimicrobial and anticancer therapies, as well as its neuroprotective properties.
Overview of Triazole Compounds
Triazole derivatives are recognized for their significant pharmacological profiles, exhibiting activities such as antifungal, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of the triazole ring into various chemical frameworks has been shown to enhance bioactivity and selectivity towards specific biological targets .
Synthesis and Structural Characterization
The synthesis of the compound involves multi-step reactions where intermediates are formed through established organic synthesis techniques. The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and purity .
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown effectiveness against various bacterial strains, including Listeria monocytogenes and Escherichia coli. The synthesized benzenesulfonic acid derivative of the triazole compound displayed comparable activity to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of triazole-based compounds has been extensively investigated. In vitro studies using the MDA-MB-231 human breast cancer cell line revealed that certain synthesized triazole-linked glycohybrids exhibited growth inhibition properties. The MTT assay was employed to evaluate cell viability, indicating that specific derivatives could significantly reduce cancer cell proliferation .
Neuroprotective Effects
Triazole-pyrimidine hybrids have also been explored for their neuroprotective effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglial cells. This suggests a potential application in treating neurodegenerative diseases by mitigating inflammation in neuronal tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring and adjacent moieties can significantly influence their pharmacological properties. For example, modifications in the piperazine ring or introducing different halogen groups can enhance antimicrobial or anticancer efficacy .
Case Studies
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N7O/c1-12-18(27-28-31(12)15-5-3-14(21)4-6-15)19(32)30-9-7-29(8-10-30)17-11-16(20(22,23)24)25-13(2)26-17/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPJTCHENZZTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













